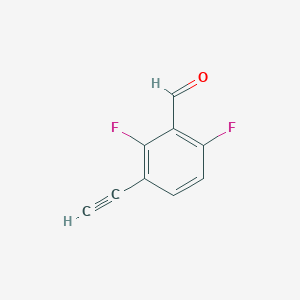

3-Ethynyl-2,6-difluorobenzaldehyde

Description

Properties

IUPAC Name |

3-ethynyl-2,6-difluorobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2O/c1-2-6-3-4-8(10)7(5-12)9(6)11/h1,3-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQDUTRKVJBXRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=C(C=C1)F)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 3 Ethynyl 2,6 Difluorobenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group (-CHO) is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, olefinations, and redox reactions.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. For instance, the addition of ethynylmagnesium bromide to 2,6-difluorobenzaldehyde (B1295200) results in the formation of 1-(2,6-difluorophenyl)prop-2-yn-1-ol. rsc.org This reaction is a common method for introducing an ethynyl (B1212043) group and forming a secondary alcohol.

In a study on the synthesis of propargylic esters, 2,6-difluorobenzaldehyde was reacted with trimethylsilylacetylene (B32187) and n-butyllithium, followed by treatment with 4-fluorobenzoyl chloride to yield 1-(2,6-difluorophenyl)-3-(trimethylsilyl)prop-2-yn-1-yl 4-fluorobenzoate. cardiff.ac.uk

Table 1: Examples of Nucleophilic Addition to 2,6-Difluorobenzaldehyde

| Nucleophile | Reagents | Product | Reference |

| Ethynylmagnesium bromide | Not specified | 1-(2,6-Difluorophenyl)prop-2-yn-1-ol | rsc.org |

| Trimethylsilylacetylene | n-BuLi, 4-fluorobenzoyl chloride | 1-(2,6-Difluorophenyl)-3-(trimethylsilyl)prop-2-yn-1-yl 4-fluorobenzoate | cardiff.ac.uk |

Condensation Reactions and Imine Formation

Aldehydes readily undergo condensation reactions with amines and other nucleophiles containing an N-H bond to form imines or related products. For example, 2,6-difluorobenzaldehyde has been used in condensation reactions with semicarbazide (B1199961) derivatives to form benzylidene-semicarbazide hybrids. nih.gov These intermediates can then be cyclized to form various heterocyclic compounds. nih.gov Similarly, it reacts with 1,2-phenylenediamine in the presence of a catalytic amount of p-toluenesulfonic acid to produce 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-benzimidazole. sigmaaldrich.comsigmaaldrich.com

Another notable condensation reaction involves the one-pot cyclocondensation of 2,6-difluorobenzaldehyde with ethyl cyanoacetate (B8463686) and thiourea (B124793), which yields 5-cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil. sigmaaldrich.comsigmaaldrich.com Furthermore, the reaction of o-fluorobenzaldehydes with hydrazine (B178648) has been developed as a practical synthesis for indazoles. researchgate.net

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are crucial for converting carbonyl compounds into alkenes. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are prominent examples.

The Wittig reaction involves the reaction of an aldehyde with a phosphonium (B103445) ylide. wikipedia.orgmasterorganicchemistry.comlibretexts.org It is a widely used method for synthesizing alkenes with a defined double bond position. libretexts.org For instance, 2,6-difluorobenzaldehyde undergoes a Wittig olefination with acetylmethylidenetriphenyl phosphorane to form (3E)-4-(2,6-difluorophenyl)-3-buten-2-one. sigmaaldrich.comsigmaaldrich.com

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig reagent. wikipedia.org This reaction typically favors the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org The HWE reaction is advantageous due to the easy removal of the dialkylphosphate byproduct by aqueous extraction. wikipedia.orgorganic-chemistry.org While specific examples with 3-ethynyl-2,6-difluorobenzaldehyde are not detailed in the provided results, the general applicability of the HWE reaction to aldehydes suggests its potential for creating various E-alkenes from this substrate. wikipedia.orgalfa-chemistry.comresearchgate.netconicet.gov.ar

Oxidation and Reduction Chemistry of the Carbonyl Group

The aldehyde group of this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: While specific oxidizing agents for this compound were not found, general methods for oxidizing aldehydes to carboxylic acids are well-established in organic chemistry.

Reduction: The reduction of the aldehyde functionality to a primary alcohol is a common transformation. For example, the reduction of an alcohol derived from a quinoline (B57606) derivative can be achieved to form a -CH2- group. google.com

Reactions of the Ethynyl Group

The terminal alkyne, or ethynyl group (-C≡CH), is another key reactive site in this compound, particularly for carbon-carbon bond-forming reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (beyond Sonogashira)

While the Sonogashira coupling is a well-known reaction for terminal alkynes, other transition metal-catalyzed cross-coupling reactions can also be employed. wikipedia.org These reactions are fundamental in constructing complex molecular architectures. uni-muenchen.dethieme-connect.de For instance, palladium-catalyzed cross-coupling reactions are widely used to form carbon-carbon bonds. uni-muenchen.de Although specific examples with this compound are not explicitly detailed beyond the Sonogashira reaction, the general principles of cross-coupling suggest its applicability. The Sonogashira reaction itself involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes, and is a powerful tool for creating substituted alkynes. wikipedia.orglibretexts.orgbeilstein-journals.org

Cycloaddition Reactions (e.g., Click Chemistry)

The terminal alkyne functionality of this compound makes it an ideal substrate for cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgchemie-brunschwig.ch

The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne, such as this compound, and an organic azide (B81097) in the presence of a copper(I) catalyst. nih.govnih.gov This process leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is highly reliable and can be conducted under mild conditions, including in aqueous solutions, and tolerates a wide variety of other functional groups. organic-chemistry.org The resulting triazole serves as a robust linker, covalently connecting the benzaldehyde (B42025) core to another molecular entity. This methodology is widely used in drug discovery, bioconjugation, and materials science. chemie-brunschwig.chnih.gov

| Cycloaddition Reaction Overview | |

| Reaction Type | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Reactants | This compound, Organic Azide (R-N₃) |

| Catalyst | Copper(I) source (e.g., CuI, or Cu(II) with a reducing agent) researchgate.net |

| Product | 1-(2-Formyl-3,5-difluorophenyl)-4-R-1H-1,2,3-triazole |

| Key Features | High efficiency, high regioselectivity (1,4-isomer), mild reaction conditions. organic-chemistry.orgnih.gov |

Hydrofunctionalization Reactions of the Alkyne

The carbon-carbon triple bond of the ethynyl group can undergo hydrofunctionalization, where a hydrogen atom and another fragment are added across the alkyne.

Hydroboration: A significant example is hydroboration, which involves the addition of a boron-hydrogen bond across the alkyne. The use of N-heterocyclic carbene (NHC)-ligated ruthenium complexes as catalysts can achieve (Z)-selective hydroboration of terminal alkynes with reagents like H–B(dan) (dan = naphthalene-1,8-diaminato). acs.org This reaction is synthetically valuable as it produces the thermodynamically less stable (Z)-alkenylborane isomer. acs.org These alkenylborane products are versatile intermediates, readily participating in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form more complex substituted alkenes. acs.org

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across the alkyne, typically catalyzed by transition metals. This process yields vinylsilanes, which are useful intermediates in organic synthesis.

| Representative Hydrofunctionalization Reactions | |

| Reaction | Reagent |

| Hydroboration | H-B(dan) |

| Hydrosilylation | H-SiR₃ |

Polymerization and Oligomerization Pathways

The ethynyl group serves as a polymerizable unit, enabling this compound to act as a monomer in the synthesis of polyacetylenes. Research has shown that ethynylbenzaldehyde-type monomers can undergo facile polymerization catalyzed by Rh(I) complexes. researchgate.net This process yields polyacetylenes where the reactive and easily transformable difluorobenzaldehyde group is a repeating side chain. Such polymers are of interest in materials science due to their potential electronic and optical properties. Dimerization can also occur under heat, potentially through mechanisms like the Bergman cyclization, leading to the formation of 1,4-dibenzyl aromatic rings that can further polymerize. google.com

Aromatic Ring Functionalization and Derivatization

The difluorinated benzene (B151609) ring itself is a site for further chemical modification through substitution reactions.

Electrophilic Aromatic Substitution (EAS) Potential

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The feasibility and regioselectivity of EAS on this compound are dictated by the combined electronic effects of its substituents.

Fluorine atoms (-F): These are strongly deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.

Aldehyde group (-CHO): This is a strongly deactivating and meta-directing group due to both inductive and resonance electron withdrawal.

Ethynyl group (-C≡CH): This group is weakly deactivating.

The positions on the ring are C1-CHO, C2-F, C3-C≡CH, C4-H, C5-H, and C6-F. The two available positions for substitution are C4 and C5. The directing effects of the existing substituents would lead to a complex mixture of products, making selective EAS challenging. The powerful deactivating nature of the aldehyde and fluorine groups generally makes the ring electron-poor and thus less reactive towards electrophiles compared to benzene. cymitquimica.com

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for highly substituted, electron-poor aromatic rings. masterorganicchemistry.com The ring of this compound is highly activated for SNAr due to the presence of three potent electron-withdrawing groups (two -F atoms and one -CHO group). pressbooks.pub In this reaction, a nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. masterorganicchemistry.compressbooks.pub

Fluorine is an effective leaving group in SNAr reactions. Therefore, a strong nucleophile (e.g., an amine, alkoxide, or thiol) can displace one of the fluorine atoms at the C2 or C6 position. This reaction is a powerful tool for introducing new functional groups onto the aromatic core. Studies on similar o-fluorobenzaldehydes have shown that condensation with hydrazine can lead to cyclization to form indazoles, a process initiated by nucleophilic substitution of the fluorine atom. researchgate.net

| SNAr Reaction on this compound | |

| Mechanism | Addition-Elimination |

| Activating Groups | -CHO, -F, -C≡CH |

| Leaving Group | Fluoride (B91410) ion (F⁻) |

| Potential Nucleophiles | Amines (R₂NH), Alkoxides (RO⁻), Thiolates (RS⁻) |

| Potential Products | 3-Ethynyl-2-(nucleophile)-6-fluorobenzaldehyde or 3-Ethynyl-6-(nucleophile)-2-fluorobenzaldehyde |

Cascade and Multicomponent Reactions

The presence of both an aldehyde and an alkyne group within the same molecule opens the door for sophisticated cascade and multicomponent reactions. These reactions build molecular complexity in a single operational step by forming multiple bonds sequentially. acs.org

For instance, research on related o-(2-acyl-1-ethynyl)benzaldehydes has demonstrated their utility in cascade cyclizations with amino acid derivatives. acs.org In these reactions, the aldehyde first reacts to form an intermediate (like an oxazolone), which then participates in a subsequent intramolecular cyclization involving the alkyne group. acs.org Applying this principle, this compound could be a substrate for one-pot reactions with various nucleophiles, leading to the rapid construction of complex heterocyclic scaffolds. Similarly, three-component reactions involving an aldehyde, another reactant like malononitrile, and a third component are known to produce complex structures like pyrano[3,2-c]chromenes.

Applications in Advanced Chemical and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of the aldehyde, ethynyl (B1212043), and difluoro-substituted phenyl groups allows for a wide range of chemical transformations. The aldehyde facilitates reactions like condensation and reductive amination, the ethynyl group is amenable to coupling reactions and cycloadditions, and the fluorinated ring influences the electronic properties and conformational stability of the resulting molecules.

The presence of fluorine atoms significantly alters the properties of organic molecules, enhancing metabolic stability, binding affinity, and lipophilicity. tcichemicals.com 3-Ethynyl-2,6-difluorobenzaldehyde serves as an excellent starting point for introducing a 2,6-difluorophenyl motif, often a key structural element in bioactive compounds. The aldehyde group is a versatile handle for constructing various heterocyclic systems. For example, its parent compound, 2,6-difluorobenzaldehyde (B1295200), is used in one-pot cyclocondensation reactions with reagents like ethyl cyanoacetate (B8463686) and thiourea (B124793) to produce substituted dihydrouracils. sigmaaldrich.com Similarly, it can react with 1,2-phenylenediamine to form 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-benzimidazole. sigmaaldrich.com

The ethynyl group further expands its synthetic potential, enabling participation in reactions like the Sonogashira coupling or click chemistry to build more elaborate fluorinated structures. The condensation of o-fluorobenzaldehydes with hydrazine (B178648) is a known practical method for synthesizing indazoles, a crucial heterocyclic core in medicinal chemistry. researchgate.net The dual reactivity of the aldehyde and ethynyl groups in this compound allows for sequential or one-pot reactions to build complex, fluorine-containing heterocyclic libraries.

Fluorinated compounds are integral to the development of modern pharmaceuticals and agrochemicals. The 2,6-difluorophenyl group is a common feature in many biologically active molecules. 2,6-Difluorobenzaldehyde is a known intermediate in the synthesis of new antiviral agents and benzoylurea (B1208200) compounds. google.com Research into fluorinated analogues of the potent antimitotic agent Combretastatin A-4 has utilized fluorinated benzaldehydes to improve efficacy and explore structure-activity relationships. researchgate.net

Furthermore, the structural motif derived from this aldehyde has been incorporated into potential dye-sensitized solar cell components, where it is coupled with other aromatic systems. researchgate.net In one study, 4-bromo-2,6-difluorobenzaldehyde (B1272164) was used to construct stilbene-based organic dyes, highlighting the utility of the difluorobenzaldehyde core in creating electronically active molecules. researchgate.net The addition of the ethynyl group at the 3-position of this compound provides a crucial point for further modification, allowing chemists to attach these frameworks to other molecules of interest, such as peptides or targeting ligands, to create highly specific therapeutic agents.

| Bioactive Framework Application | Precursor Fragment | Key Reaction Type | Potential Compound Class |

| Anticancer Agents | 2,6-Difluorophenyl | Wittig Reaction | Combretastatin Analogues researchgate.net |

| Antiviral Agents | 2,6-Difluorobenzaldehyde | - | General Antivirals google.com |

| Dye-Sensitized Solar Cells | Styryl-2,6-difluorophenyl | Heck Coupling | Organic Dyes researchgate.net |

| Protein Tyrosine Kinase Inhibitors | Aminopyrimidines | Coupling Reactions | Enzyme Inhibitors google.com |

Integration into Advanced Materials Design

The unique electronic and structural properties imparted by the fluorine atoms and the rigid ethynyl rod make this compound a prime candidate for incorporation into high-performance materials.

The combination of an electron-withdrawing difluorinated ring and a π-conducting ethynyl group makes this molecule an attractive building block for materials with tailored optical and electronic properties. The ethynyl group is frequently used to extend the conjugation length of polymers, a key factor in tuning their conductivity and light-emitting characteristics. The synthesis of porphyrins containing a 2,6-difluorophenyl group has been shown to yield materials with potential applications in organic light-emitting diodes (OLEDs). researchgate.net

Conjugated polymers incorporating fluorinated aromatic units often exhibit enhanced stability and performance. The parent compound, 2,6-difluorobenzaldehyde, has been used as a reactant to create dyes for dye-sensitized solar cells (DSSCs). researchgate.net Specifically, a styryl-2,6-difluorophenyl unit was part of the π-conjugated system in a series of organic dyes. researchgate.net The ethynyl functionality of this compound allows for its direct polymerization or incorporation into larger conjugated systems via powerful C-C bond-forming reactions like the Sonogashira coupling, leading to advanced materials for solar energy conversion and electronics.

The development of liquid crystals is highly dependent on the molecular geometry and polarity of the constituent molecules. The introduction of lateral fluorine atoms into a molecular core is a well-established strategy for modifying mesomorphic properties, often leading to enhanced nematic phase stability. researchgate.net 2,6-Difluorobenzaldehyde is recognized as a key intermediate for liquid crystal materials. google.com

Research has demonstrated the synthesis of novel benzoxazole-terminated liquid crystals that incorporate a difluorophenyl ethynyl moiety. researchgate.net These studies show that the presence of lateral fluorine atoms can significantly enhance the stability of the nematic mesophase, a critical phase for display applications. researchgate.net The rigid, linear nature of the ethynyl group in this compound, combined with the lateral fluorine atoms, makes it an ideal precursor for creating calamitic (rod-shaped) liquid crystals with desirable properties such as high birefringence and broad mesophase ranges.

| Material Property | Structural Feature of Precursor | Resulting Material | Reference |

| Enhanced Nematic Stability | Lateral Fluorine Atoms | Benzoxazole Liquid Crystals | researchgate.net |

| High Birefringence | Tolane Moiety | Benzoxazole Liquid Crystals | researchgate.net |

| General Intermediate | Difluorobenzaldehyde Core | Liquid Crystal Materials | google.com |

Porphyrins and their analogues are a class of macrocyclic compounds with vast applications in catalysis, medicine, and materials science. rsc.org Introducing fluorine atoms onto the peripheral phenyl groups of a porphyrin can dramatically alter its electronic properties, stability, and catalytic activity. 2,6-Difluorobenzaldehyde is a common starting material for synthesizing meso-tetrakis(2,6-difluorophenyl)porphyrin (H₂T(2,6-F₂)PP). researchgate.netresearchgate.net This is typically achieved through the Lindsey condensation, which involves the reaction of the aldehyde with pyrrole (B145914) in the presence of an acid catalyst. rsc.org

These fluorinated porphyrins have been used to create lanthanide complexes with significant near-infrared luminescence, a property valuable for bioimaging, by minimizing luminescence quenching. rsc.org The synthesis of asymmetrically substituted A₂B-type corroles has also been accomplished using fluorinated aldehydes. jku.at The 3-ethynyl group on this compound offers a powerful tool for post-synthetic modification of the resulting porphyrin or corrole (B1231805) macrocycle. This allows for the attachment of these complex structures to surfaces, polymers, or other molecular systems, expanding their utility in areas such as targeted photodynamic therapy and advanced catalytic systems.

Supramolecular Chemistry and Self-Assembly Processes

The molecular architecture of this compound, featuring a rigid ethynyl rod, an electronically modified aromatic core, and a polar aldehyde group, makes it a compelling building block in the field of supramolecular chemistry and crystal engineering. nih.gov The strategic placement of these functional groups provides a toolkit of non-covalent interactions that can be exploited to guide the self-assembly of molecules into highly ordered, functional superstructures. The study of these processes is critical for the bottom-up fabrication of novel materials with tailored properties.

The primary driving forces for the self-assembly of molecules like this compound are a combination of weak, directional intermolecular interactions. acs.org These include hydrogen bonds, π-π stacking, and halogen-involved interactions, which collectively dictate the final crystal packing and supramolecular arrangement. acs.orgresearchoutreach.org

Detailed Research Findings

Research into the constituent functional groups of this compound provides significant insight into its potential for directed self-assembly.

The Role of the Ethynyl Group: The ethynyl group is a particularly versatile synthon in supramolecular chemistry. researchgate.net It can function as both a hydrogen-bond donor, via its acidic C(sp)–H proton, and as a hydrogen-bond acceptor through the π-electron density of the triple bond. acs.orgresearchgate.net This dual nature allows for the formation of robust and directional C–H···O and C–H···π interactions, which are fundamental in steering the assembly of crystalline networks. acs.org Studies have shown that in crystal structures where the ethynyl group is present, it participates as a donor or acceptor in 87% of cases where such bonding is possible. researchgate.net Furthermore, the ethynyl group has been shown to form a stable trimeric synthon, (C≡C-H···C≡C)₃, which mimics the behavior of halogen trimers and provides a strong directional influence, leading to tighter and more stable crystal lattices. acs.org The rigidity and linearity of the aryl-ethynyl linkage also make it a privileged scaffold for constructing molecular cages and receptors with precisely defined cavities. nih.gov

The Influence of the Difluorobenzaldehyde Moiety: The introduction of fluorine atoms onto the phenyl ring dramatically alters its electronic properties, specifically its quadrupole moment, without significantly changing its size. researchoutreach.org This perfluorination effect is a key tool in crystal engineering, enabling "fluorine-tuning" of intermolecular interactions. researchoutreach.org The electron-withdrawing nature of fluorine can facilitate arene-perfluoroarene interactions, which are attractive forces between electron-rich and electron-poor aromatic rings. researchoutreach.orgresearchgate.net Additionally, the fluorine atoms can act as weak hydrogen bond acceptors in C–H···F interactions. The 2,6-difluoro substitution pattern, in particular, has been used to modulate molecular configuration and influence crystal packing in various systems. researchgate.netrsc.org The benzaldehyde's carbonyl oxygen is a potent hydrogen bond acceptor, readily participating in interactions with the ethynyl C-H group from a neighboring molecule, potentially forming extended one-dimensional chains. acs.org

The synergy between the ethynyl group's hydrogen-bonding capabilities and the unique interactions afforded by the difluorinated ring allows for the programmed assembly of complex architectures. The C–H···O hydrogen bonds could direct the formation of primary chains, which are then organized into two- or three-dimensional structures through weaker C–H···π and arene-perfluoroarene stacking interactions.

The table below summarizes the key non-covalent interactions that the functional groups of this compound can participate in, based on findings from related molecular systems.

| Interaction Type | Participating Groups | Typical Distance (Å) | Significance in Self-Assembly |

|---|---|---|---|

| C–H···O Hydrogen Bond | Ethynyl C–H and Carbonyl O | 3.21 - 3.29 | Strong, directional interaction promoting the formation of 1D chains. acs.org |

| C–H···π Hydrogen Bond | Ethynyl C–H and Phenyl or Ethynyl π-system | ~2.74 | Steering interaction that influences the packing of molecular chains. acs.org |

| Arene-Perfluoroarene Stacking | Difluorophenyl ring and another aromatic system | Not specified | Controls hierarchical growth and stabilizes layered structures. researchoutreach.orgresearchgate.net |

| C–H···F Hydrogen Bond | Aromatic/Aliphatic C-H and Fluorine atom | Not specified | Supplements stronger interactions to fine-tune crystal packing. mdpi.com |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework can be assembled.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in the molecule. For 3-Ethynyl-2,6-difluorobenzaldehyde, the spectrum is expected to show distinct signals for the aldehydic, aromatic, and acetylenic protons.

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically around δ 10.4 ppm, characteristic of an aldehyde proton.

Aromatic Protons (Ar-H): Two signals are expected for the two protons on the benzene (B151609) ring. These protons are in different chemical environments and will appear as multiplets, likely in the range of δ 7.0-7.8 ppm. Their splitting patterns will be complex due to coupling to each other and to the fluorine atoms.

Ethynyl (B1212043) Proton (C≡C-H): A sharp singlet is expected for the terminal alkyne proton, typically appearing around δ 3.6 ppm.

¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum for this compound would display nine distinct signals, with characteristic shifts for the carbonyl, aromatic, and alkyne carbons. The fluorine atoms will cause splitting of the signals for the carbons to which they are attached (C-F coupling).

Expected ¹H and ¹³C NMR Data (Note: The following data are predicted based on typical chemical shifts for the functional groups present and data from analogous compounds. rsc.org)

¹H NMR (in CDCl₃)| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~10.4 | s | -CHO |

| ~7.6-7.8 | m | Ar-H |

| ~7.1-7.3 | m | Ar-H |

¹³C NMR (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~187 (t) | C=O |

| ~163 (dd) | C-F |

| ~160 (dd) | C-F |

| ~135 (t) | Ar-C-H |

| ~118 (d) | Ar-C-H |

| ~115 (t) | Ar-C-CHO |

| ~112 (dd) | Ar-C-C≡CH |

| ~85 | -C ≡CH |

¹⁹F NMR is specifically used to analyze the fluorine atoms in a molecule. Since the two fluorine atoms in this compound are in non-equivalent positions (one is ortho to the ethynyl group, the other is ortho to the aldehyde group), they are expected to produce two distinct signals in the ¹⁹F NMR spectrum. These signals would likely appear as multiplets due to coupling with the aromatic protons. In studies of the related 2,6-difluorobenzaldehyde (B1295200), the ortho-fluorine resonances show significant shifts upon coordination to a metal center, highlighting the sensitivity of ¹⁹F NMR to the local electronic environment. acs.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the two aromatic proton signals would confirm their vicinity on the benzene ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbons they are directly attached to. It would definitively link each aromatic proton signal to its corresponding carbon signal and the ethynyl proton to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. Key expected correlations for this compound would include:

The aldehyde proton (-CHO) to the C1, C2, and C6 carbons of the aromatic ring.

The ethynyl proton (-C≡CH) to the C3 and C4 carbons of the aromatic ring.

The aromatic protons to various carbons within the ring, confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (molecular formula C₉H₄F₂O), the monoisotopic mass is 166.02303 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Predicted mass spectrometry data shows the expected mass-to-charge ratios (m/z) for various adducts that could be formed in the mass spectrometer. uni.lu

Predicted Mass Spectrometry Data uni.lu

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 167.03031 |

| [M+Na]⁺ | 189.01225 |

| [M-H]⁻ | 165.01575 |

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the initial loss of the aldehyde group (·CHO, 29 Da) or a hydrogen atom, followed by further fragmentation of the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. The key expected vibrational frequencies for this compound are:

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~3300 | ≡C-H stretch | Terminal Alkyne |

| ~2850, ~2750 | C-H stretch (Fermi doublet) | Aldehyde |

| ~2120 | C≡C stretch | Alkyne |

| ~1700 | C=O stretch | Aromatic Aldehyde |

| ~1620, ~1580 | C=C stretch | Aromatic Ring |

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing information on intermolecular interactions such as hydrogen bonding or π-stacking. Currently, there is no publicly available crystal structure for this specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for studying the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dictated by the chromophores present in its structure: the benzene ring, the carbonyl group (C=O) of the aldehyde, and the ethynyl group (C≡C). The interplay of these functional groups, along with the influence of the two fluorine substituents, determines the specific wavelengths at which the molecule absorbs UV or visible light.

The electronic spectrum of substituted benzaldehydes typically displays two primary absorption bands. cdnsciencepub.com These correspond to the π→π* and n→π* electronic transitions.

π→π Transition:* This is a high-intensity absorption band arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In benzaldehyde (B42025), this transition involves the entire conjugated system of the aromatic ring and the carbonyl group. The presence of the ethynyl group at the 3-position extends this π-conjugation. Extended conjugation typically lowers the energy gap between the π and π* orbitals, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax) compared to unsubstituted benzaldehyde.

n→π Transition:* This is a low-intensity absorption band occurring at a longer wavelength. It results from the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. This transition is formally forbidden by symmetry rules, which accounts for its weak intensity. uni-muenchen.de The electronic environment created by the ortho- and meta-substituents significantly influences the energy of this transition.

While specific, dedicated studies on the UV-Vis spectrum of this compound are not extensively detailed in the literature, its spectral characteristics can be inferred from data on related compounds. For instance, benzaldehyde itself in cyclohexane (B81311) exhibits a strong π→π* absorption band around 242 nm and a weaker n→π* band at a longer wavelength. photochemcad.com The introduction of two electron-withdrawing fluorine atoms at the ortho positions (positions 2 and 6) and an ethynyl group is expected to modulate these values. Theoretical studies on difluorobenzaldehydes have been conducted to understand their conformational and vibrational properties, which are linked to their electronic structure. researchgate.net

The table below presents typical UV-Vis absorption data for benzaldehyde, which serves as a reference for understanding the transitions in its substituted derivatives. The exact λmax values for this compound would require experimental measurement but are predicted to show a shift due to the combined electronic effects of the fluoro and ethynyl substituents.

| Compound | Solvent | Transition | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Cyclohexane | π→π | 242 | 13,200 | photochemcad.com |

| Benzaldehyde | Cyclohexane | n→π | ~280 | Weak | cdnsciencepub.com |

| This compound | Not Reported | π→π | Predicted >242 | High | |

| This compound | Not Reported | n→π | Predicted | Weak |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Ethynyl-2,6-difluorobenzaldehyde at the atomic level. These computational methods provide a theoretical framework for examining the molecule's ground state properties and electronic structure.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has been a primary tool for investigating the ground state properties of aromatic aldehydes. For related molecules such as 2,6-difluorobenzaldehyde (B1295200), DFT calculations, particularly using the B3LYP method with a 6-311++G(d,p) basis set, have been employed to determine optimized molecular structures and vibrational frequencies researchgate.net. These studies indicate that such computational approaches can reliably predict the geometric parameters and energetic properties of the ground state. The application of DFT to this compound would similarly elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Furthermore, DFT is instrumental in calculating electronic properties such as dipole moments and molecular orbital energies, which are crucial for understanding the reactivity and intermolecular interactions of the compound.

Ab Initio Methods for Electronic Structure

Ab initio methods, such as Hartree-Fock (HF) calculations, offer a complementary approach to DFT for studying the electronic structure of molecules like this compound. While DFT methods are often favored for their balance of accuracy and computational cost, ab initio calculations provide a valuable benchmark. For instance, studies on difluorobenzaldehyde isomers have utilized the Hartree-Fock method with the 6-311++G(d,p) basis set to compute optimized geometries and vibrational frequencies researchgate.net. These calculations, performed assuming Cs symmetry, contribute to a fundamental understanding of the electronic distribution and molecular orbitals without empirical parameterization.

Molecular Geometry Optimization and Conformational Analysis

The conformational landscape of benzaldehyde (B42025) derivatives is a key area of theoretical investigation. For 2,6-difluorobenzaldehyde, computational studies have focused on the relative stability of different rotational isomers (rotomers), specifically the O-cis and O-trans conformers, which are defined by the orientation of the aldehyde group relative to the benzene (B151609) ring researchgate.net.

Theoretical calculations for 2,6-difluorobenzaldehyde have shown that the molecule can exist in two planar conformations, O-cis and O-trans. By employing both HF and DFT (B3LYP) methods with the 6-311++G(d,p) basis set, it has been determined that the O-trans rotomer is the more stable conformer in the ground state due to its lower energy researchgate.net. This preference for the O-trans conformation is a critical aspect of its molecular geometry. A similar conformational analysis for this compound would be essential to identify its most stable geometric arrangement, which in turn influences its spectroscopic and chemical properties.

Spectroscopic Property Prediction and Correlation

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures.

Vibrational Frequencies and IR/Raman Spectra Simulation

The simulation of infrared (IR) and Raman spectra is a significant application of computational chemistry. For the O-cis and O-trans conformers of 2,6-difluorobenzaldehyde, vibrational frequencies have been calculated using both DFT and HF methods researchgate.net. These theoretical frequencies, after appropriate scaling, show good agreement with experimental IR and Raman spectra, allowing for detailed vibrational assignments. The mean vibrational deviations between the two conformers have been shown to correlate with their relative energies researchgate.net. A similar computational approach for this compound would enable the prediction of its vibrational spectrum, aiding in the interpretation of experimental spectroscopic data and the characterization of its structural features.

Electronic Absorption and Emission Spectra Prediction

The prediction of electronic absorption and emission spectra through computational methods provides valuable insights into the photophysical properties of a molecule. Time-dependent density functional theory (TD-DFT) is a commonly employed method for simulating UV-Vis spectra. These calculations can predict the wavelengths of maximum absorption (λmax) and emission, as well as the corresponding oscillator strengths, which relate to the intensity of the absorption. For a molecule like this compound, such studies would elucidate how the combination of the ethynyl (B1212043), difluoro, and benzaldehyde functionalities influences its electronic transitions and potential applications in areas like organic electronics or as a fluorescent probe. However, no specific studies detailing these predictions for this compound have been found.

Reactivity and Reaction Mechanism Studies

Transition State Calculations and Reaction Pathway Elucidation

Computational chemistry is a powerful tool for investigating the kinetics and thermodynamics of chemical reactions. By calculating the energies of reactants, products, and transition states, researchers can map out the entire reaction pathway. This allows for the determination of activation energies, which are crucial for understanding reaction rates and mechanisms. For this compound, theoretical studies could explore its reactivity in various organic transformations, such as nucleophilic additions to the aldehyde group or reactions involving the ethynyl moiety. At present, there is no published research detailing such computational investigations for this specific molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability. An analysis of the FMOs of this compound would reveal the most likely sites for electrophilic and nucleophilic attack. This information is critical for designing new synthetic routes and understanding the molecule's chemical behavior. Specific FMO data for this compound is not available in the current literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, an MEP map would highlight the electrophilic nature of the carbonyl carbon and the electron-rich regions associated with the fluorine atoms and the triple bond. Such a map would be invaluable for predicting its intermolecular interactions and reactivity patterns. However, no specific MEP analysis for this compound has been reported.

Studies on Birefringence and Dielectric Anisotropy using DFT

Density Functional Theory (DFT) can also be used to predict the optical and dielectric properties of materials. Birefringence, the optical property of a material having a refractive index that depends on the polarization and propagation direction of light, and dielectric anisotropy, the directional dependence of the dielectric constant, are important for applications in liquid crystals and other optical materials. Computational studies on this compound could predict its potential for such applications by calculating these anisotropic properties. Such research would involve determining the polarizability and hyperpolarizability tensors of the molecule. To date, no such computational studies have been published for this specific compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Ethynyl-2,6-difluorobenzaldehyde, and how are key intermediates validated?

- Methodology :

- Synthetic Routes : Start with halogenated precursors (e.g., 3-bromo-2,6-difluorobenzaldehyde ). Introduce the ethynyl group via Sonogashira coupling using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide in amine solvents .

- Validation : Confirm intermediates via and NMR to track fluorine substitution and alkyne proton signals (δ 2.5–3.5 ppm). Mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. How can researchers purify this compound, and what solvents are optimal for crystallization?

- Methodology :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Ethanol or ether is preferred due to solubility in polar aprotic solvents .

- Purity Criteria : Melting point consistency (±2°C deviation) and HPLC analysis (≥95% purity) are critical .

Advanced Research Questions

Q. How can Sonogashira coupling conditions be optimized for higher yields in synthesizing this compound?

- Methodology :

- Variables : Test catalyst loading (0.5–5 mol%), temperature (25–80°C), and solvent (DMF vs. THF). Use NMR to monitor reaction progress .

- Case Study : A 3:1 ratio of Pd catalyst to CuI in DMF at 60°C increased yield from 45% to 72% in analogous fluorinated aldehydes .

Q. What are the stability challenges of this compound under varying conditions, and how can degradation be mitigated?

- Methodology :

- Stability Tests : Expose the compound to air, moisture, and light. Track decomposition via TLC and NMR.

- Findings : Fluorinated benzaldehydes degrade rapidly in humid environments; storage under argon at -20°C extends stability .

Q. How do steric and electronic effects of the ethynyl and fluorine groups influence reactivity in cross-coupling reactions?

- Methodology :

- Electronic Analysis : Use DFT calculations to map electron density (fluorine’s electron-withdrawing effect lowers aldehyde reactivity).

- Experimental Validation : Compare Suzuki-Miyaura coupling rates with para-substituted aryl halides. Steric hindrance from ortho-fluorines reduces coupling efficiency by ~30% .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for fluorinated benzaldehyde derivatives?

- Methodology :

- Systematic Review : Compare protocols for variables (e.g., solvent purity, catalyst age). Replicate experiments under controlled conditions.

- Case Study : Contradictory yields (50–80%) in Sonogashira coupling were traced to trace oxygen in solvents; degassing improved reproducibility .

Application-Oriented Questions

Q. What strategies enable the use of this compound in fluorinated drug candidate synthesis?

- Methodology :

- Target Synthesis : Couple with heterocyclic amines to form imine-based ligands. Optimize selectivity using chiral auxiliaries (e.g., Evans oxazolidinones).

- Biological Relevance : Fluorine enhances metabolic stability; ethynyl groups enable click chemistry for bioconjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.